molecular formula C20H16ClNO5 B2812302 [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate CAS No. 1105203-71-1

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate

Cat. No.: B2812302
CAS No.: 1105203-71-1
M. Wt: 385.8
InChI Key: DTTNUJNEJGIJKO-UHFFFAOYSA-N
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Description

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates two pharmaceutically important motifs: the 2,3-dihydro-1,4-benzodioxin ring and the 1,2-oxazole (isoxazole) heterocycle. The 1,4-benzodioxane scaffold is a versatile template widely used in drug discovery and is known to be associated with diverse biological activities. Scientific literature has reported 1,4-benzodioxane derivatives to act as agonists and antagonists for various receptor subtypes, including alpha-adrenergic and 5-HT receptors, and to exhibit antitumor and antibacterial properties . Simultaneously, the isoxazole moiety is a key pharmacophore found in many bioactive molecules and drugs, contributing to target binding through hydrogen bond donor/acceptor interactions with enzymes and receptors . The specific research value of this compound may be derived from the synergistic combination of these two privileged structures, making it a promising candidate for investigating new treatments for proliferative disorders such as cancer , or for central and peripheral nervous system diseases . Researchers can utilize this high-purity compound as a key intermediate for further chemical synthesis or as a standard in biological screening assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5/c21-16-4-2-1-3-13(16)10-20(23)26-12-15-11-18(27-22-15)14-5-6-17-19(9-14)25-8-7-24-17/h1-6,9,11H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTNUJNEJGIJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[dioxin] intermediate, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves esterification to attach the chlorophenyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and isoxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analog 1: {[5-(4-Chlorophenyl)-1,2-Oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine Hydrochloride

Key Differences :

  • Substituent Position : The oxazole ring is substituted with a 4-chlorophenyl group instead of 2,3-dihydro-1,4-benzodioxin.
  • Functional Group : The methyl group is linked to an amine substituted with cyclohexenyl, contrasting with the 2-(2-chlorophenyl)acetate ester in the target compound.
    Implications :
  • The amine-cyclohexenyl moiety introduces basicity and conformational flexibility, which could enhance solubility compared to the ester group .

Structural Analog 2: 4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-(2-Furyl)-4H-1,2,4-Triazole-3-Thiol

Key Differences :

  • Heterocycle : A 1,2,4-triazole replaces the 1,2-oxazole core.
  • Substituents : A 2-furyl group and thiol (-SH) are present, unlike the methyl ester and 2-chlorophenyl groups.
    Implications :
  • The furyl group introduces additional aromaticity and electron-rich regions, which may influence redox properties .

Structural Analog 3: 1-(1-{1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1H-1,2,3,4-Tetrazol-5-ylMethyl}Piperidin-4-yl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-One

Key Differences :

  • Heterocycle: A tetrazole ring replaces the oxazole, with a thiophene and piperidine-linked benzodiazinone. Implications:
  • The tetrazole’s high nitrogen content increases polarity and metabolic stability compared to oxazole.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Functional Groups Potential Applications
Target Compound 1,2-Oxazole 2,3-Dihydro-1,4-benzodioxin, 2-chlorophenyl Ester Drug intermediates
{[5-(4-Chlorophenyl)-1,2-Oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine Hydrochloride 1,2-Oxazole 4-Chlorophenyl, cyclohexenyl-methylamine Amine, Hydrochloride Bioactive scaffolds
4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-(2-Furyl)-4H-1,2,4-Triazole-3-Thiol 1,2,4-Triazole 2-Furyl, benzodioxin Thiol Antioxidant candidates
1-(1-{1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1H-Tetrazol-5-ylMethyl}Piperidin-4-yl)-... Tetrazole Thiophene, benzodiazinone Tetrazole, Piperidine CNS therapeutics

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with constructing the benzodioxin-oxazole core via cyclization, followed by esterification with 2-(2-chlorophenyl)acetic acid. Analogous benzoxazole syntheses require refluxing with aryl acids for 15 hours .
  • Critical parameters :
  • Temperature : Maintain 80–110°C (reflux) to minimize side reactions .
  • Solvent : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography followed by recrystallization to achieve >95% purity .
  • Characterization : Confirm structure via ¹H/¹³C NMR (benzodioxin and chlorophenyl peaks) and HRMS for molecular weight validation .

Q. How should researchers ensure compound purity and structural fidelity for reproducible biological testing?

  • Methodology :

  • Analytical techniques :
TechniquePurposeKey Metrics
NMRVerify proton/carbon environmentsBenzodioxin δ 4.3–4.5 ppm
HRMSConfirm molecular formula (C₂₀H₁₅ClNO₅)Isotopic Cl patterns
HPLCAssess purity (>95%)Retention time consistency
  • Standardization : Use internal standards (e.g., deuterated analogs) for quantitative NMR and spike controls in HPLC .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity (e.g., antioxidant vs. cytotoxic effects)?

  • Methodology :

  • Dose-response profiling : Test concentrations from 0.1–100 µM to identify biphasic effects (e.g., hormesis) .
  • Pathway-specific assays :
  • Antioxidant activity : Measure Nrf2 activation and glutathione levels in HepG2 cells .
  • Cytotoxicity : Quantify caspase-3/7 activity and mitochondrial membrane potential .
  • Data normalization : Use vehicle controls and normalize to cell viability (MTT assay) to isolate compound-specific effects .

Q. What strategies are effective for studying environmental fate and ecological risks of this compound?

  • Methodology :

  • Environmental partitioning :
CompartmentMetricsMethod
WaterHydrolysis half-lifeLC-MS at pH 7.4/9.0
SoilAdsorption coefficientBatch equilibrium
  • Microcosm studies : Incubate compound in soil/water systems for 60 days, tracking degradation products via GC-MS/MS .
  • Ecotoxicity : Use Daphnia magna (OECD TG 202) to assess acute toxicity and NOEC (No Observed Effect Concentration) .

Q. How can regioselectivity challenges in synthesizing analogous heterocycles be resolved?

  • Methodology :

  • Catalytic optimization : Screen Pd(PPh₃)₄ or CuI for cross-coupling efficiency in oxazole formation .
  • Computational modeling : Apply DFT calculations to predict reactive sites and transition states, guiding solvent choice (e.g., THF for steric control) .
  • DoE (Design of Experiments) : Use fractional factorial designs to optimize molar ratios and reaction time .

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